![molecular formula C12H11N3O3 B12902128 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 105223-88-9](/img/structure/B12902128.png)
1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone group at position 1 of the pyrazole ring. The compound’s molecular formula is C12H11N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.
Nitration: The phenyl group on the pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: Finally, the ethanone group is introduced at position 1 of the pyrazole ring through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
Applications De Recherche Scientifique
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the ethanone group at position 1.
1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: Contains an amino group instead of a nitro group.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the nitro group on the phenyl ring.
Uniqueness
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
105223-88-9 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
Clé InChI |
KOJMENTVAHIMKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


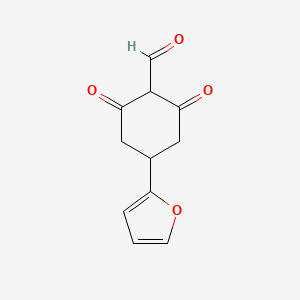

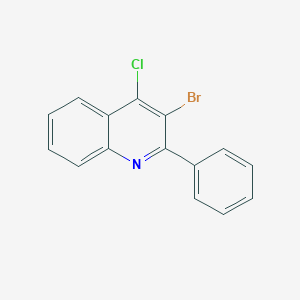
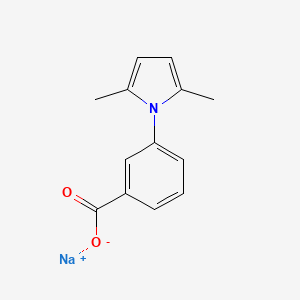
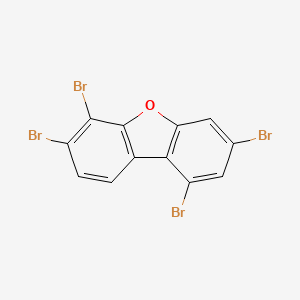
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
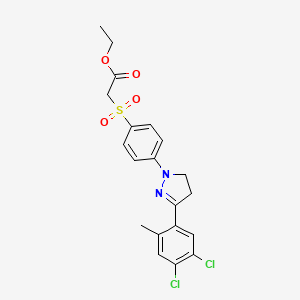
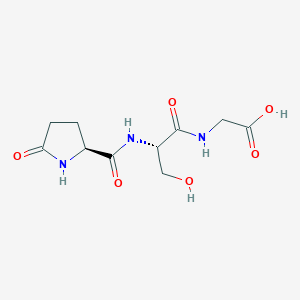
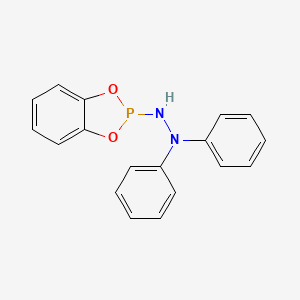
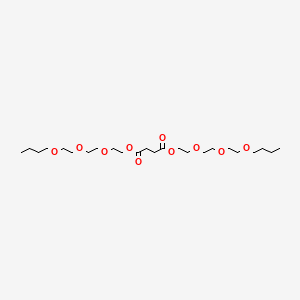
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
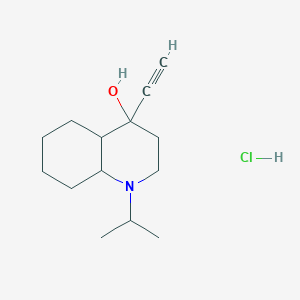
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

